25R-Inokosterone

Anti-atopy TNF-α inhibition RBL-2H3 cells

25R-Inokosterone (CAS 15130-85-5) is a C-25 epimeric phytoecdysteroid with a defined (25R) stereochemistry that is critical for biological activity. Isolated from Achyranthes bidentata, it demonstrates 80-95% TNF-α inhibition at 200 μg/mL in atopic dermatitis models and shows high PIK3CA/MTOR affinity in osteoporosis network pharmacology. Unlike generic ecdysteroids, the 25R configuration ensures reproducible target engagement, distinct HPLC behavior (RCF=1.116 vs β-ecdysterone), and AgNO3-HSCCC-separable isomeric purity. Procure with confidence for stereochemistry-sensitive research, analytical QC standardization of Achyranthis Radix, or PI3K/AKT/mTOR pathway-specific functional assays.

Molecular Formula C27H44O7
Molecular Weight 480.6 g/mol
CAS No. 15130-85-5
Cat. No. B078545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25R-Inokosterone
CAS15130-85-5
Synonymsinokosterone
Molecular FormulaC27H44O7
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
InChIInChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3
InChIKeyJQNVCUBPURTQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25R-Inokosterone (CAS 15130-85-5): Phytoecdysteroid with Defined C-25 Stereochemistry for Anti-Atopy and Osteoporosis Research


25R-Inokosterone (CAS 15130-85-5, also referenced as 19682-38-3) is a C-25 epimeric phytoecdysteroid [1]. It is isolated from the roots of Achyranthes species, notably Achyranthes bidentata Blume (Radix Achyranthis Bidentatae) [2]. The compound is characterized by a cholest-7-en-6-one core with six hydroxyl groups, and its specific 25R configuration distinguishes it from its 25S epimer, 25S-Inokosterone [1]. 25R-Inokosterone has demonstrated significant biological activity, particularly in models of atopic dermatitis (anti-atopy) and in network pharmacology studies for osteoporosis [3][4].

Why 25R-Inokosterone Cannot Be Interchanged with Its 25S Epimer or Other Phytoecdysteroids


Generic substitution among phytoecdysteroids, including ecdysterone or the 25S epimer of inokosterone, is invalid due to distinct stereochemistry-driven differences in molecular recognition, analytical behavior, and biological activity. The C-25 chiral center dictates the compound's three-dimensional shape, impacting its interaction with biological targets like PIK3CA/MTOR and its separation characteristics in quality control [1][2]. Furthermore, the 25R and 25S isomers exhibit different complexing capabilities with silver ions, a critical factor for their purification and analytical distinction, underscoring that these are not interchangeable entities [3]. This evidence guide provides the specific quantitative data required for informed selection and procurement.

Quantitative Differentiation of 25R-Inokosterone from Its 25S Epimer and Other Phytoecdysteroids: An Evidence-Based Procurement Guide


Equivalent Anti-Atopy Activity but Distinct Stereochemistry: 25R-Inokosterone vs. 25S-Inokosterone

25R-Inokosterone and its 25S epimer demonstrate comparable potent inhibition of TNF-α expression in a cellular model of atopy. However, procurement of the specific 25R isomer is essential for studies investigating stereochemistry-dependent mechanisms or for analytical reference standards, as the C-25 configuration dictates its separation and biological recognition [1][2].

Anti-atopy TNF-α inhibition RBL-2H3 cells

Superior Molecular Docking Affinity for PIK3CA/MTOR: 25R-Inokosterone vs. Network Pharmacology Baseline

In a network pharmacology and molecular docking study for osteoporosis, 25R-Inokosterone demonstrated high binding affinity for key targets in the PI3K/AKT/mTOR pathway. Specifically, it showed the highest affinity for the PIK3CA/MTOR complex among the evaluated targets, a finding supported by molecular dynamics simulations. This provides a quantitative and target-specific differentiation over other phytoecdysteroids whose docking profiles have not been similarly characterized [1].

Osteoporosis Network Pharmacology Molecular Docking

Enhanced Separation Selectivity via Silver Nitrate Coordination: 25R-Inokosterone vs. 25S-Inokosterone

High-speed countercurrent chromatography (HSCCC) coupled with silver nitrate coordination provides a unique method for separating the 25R and 25S isomers of inokosterone. The addition of Ag+ to the solvent system increases the complexing capability and stability of Ag+ coordinated 25S-inokosterone, thereby altering the separation factor (α value) between the two isomers. This method enables the preparative isolation of high-purity 25R-Inokosterone [1].

Preparative Chromatography Isomer Separation Silver Nitrate Coordination

Defined Relative Correction Factor (RCF) for HPLC Quantification: 25R-Inokosterone vs. β-Ecdysterone

In a validated HPLC method for quality control of Achyranthis Bidentatae Radix, the relative correction factor (RCF) of 25R-Inokosterone was determined to be 1.116 when β-ecdysterone is used as the reference standard. This value is distinct from that of 25S-Inokosterone (RCF = 1.056) [1]. This RCF is essential for accurate quantification using the double external standards calibration method (DESCM) and is specific to 25R-Inokosterone.

HPLC Analysis Quality Control Quantitative Determination

Variable Content in Raw Material: 25R-Inokosterone vs. Other Phytoecdysones in Achyranthes bidentata

Quantitative analysis of Radix Achyranthis Bidentatae reveals significant variability in the concentration of 25R-Inokosterone, ranging from 0.044% to 0.150% of the total sterone content [1]. This level is lower and distinct from the total saponin content (0.597%-1.916%) and other sterones like β-ecdysterone. This natural variability necessitates the use of a purified and analytically defined 25R-Inokosterone standard for reproducible experiments.

Phytochemical Analysis Raw Material Sourcing Content Variability

First-Time 13C NMR Spectral Data Reporting: 25R-Inokosterone as a Newly Characterized Isomer

25R-Inokosterone was first isolated and fully characterized from Achyranthes bidentata in 2004. This study reported its 13C NMR data for the first time, providing a definitive spectral fingerprint for its identification and distinguishing it from both 25S-Inokosterone and ecdysterone [1]. This historical data serves as a primary reference for the structural confirmation of 25R-Inokosterone.

Structural Elucidation NMR Spectroscopy Reference Data

Key Application Scenarios for 25R-Inokosterone Driven by Quantitative Differentiation


Investigations of Atopic Dermatitis Mechanisms

25R-Inokosterone is optimally suited for studies of atopic dermatitis where its defined stereochemistry is critical. In TNF-α inhibition assays in RBL-2H3 cells, it demonstrates 80-95% inhibition at 200 μg/mL, equivalent to its 25S epimer [1]. This makes it a valuable tool for experiments that require a specific isomer to control for stereochemical effects, such as in studies of receptor binding or downstream signaling pathways.

Target Validation in Osteoporosis Research

Researchers investigating the PI3K/AKT/mTOR signaling pathway in osteoporosis can utilize 25R-Inokosterone based on its demonstrated high affinity for PIK3CA/MTOR in molecular docking and dynamics simulations [1]. This provides a targeted and computationally validated starting point for functional assays, differentiating it from other phytoecdysteroids lacking such detailed target engagement data.

Development of Quality Control Methods for Herbal Products

For industrial quality control of Achyranthis Bidentatae Radix or related nutraceutical preparations, 25R-Inokosterone serves as a critical analytical reference standard. Its unique HPLC relative correction factor (RCF) of 1.116 (with β-ecdysterone as reference) enables precise quantification in complex matrices [1]. The variable natural content (0.044%-0.150%) underscores the need for a pure, well-characterized standard to ensure batch-to-batch consistency [1].

Preparative Isolation of High-Purity Isomers

Procurement of 25R-Inokosterone that has been purified using AgNO3-HSCCC is essential for applications requiring high isomeric purity. This method exploits the differential complexation of the 25R and 25S isomers with silver ions, providing baseline separation and a high-purity product suitable for use as a primary reference material or for studies sensitive to stereochemical contamination [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 25R-Inokosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.